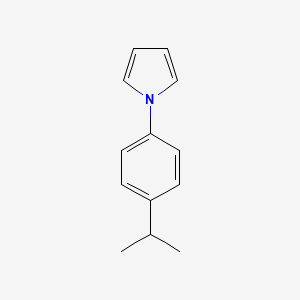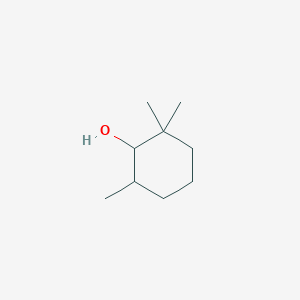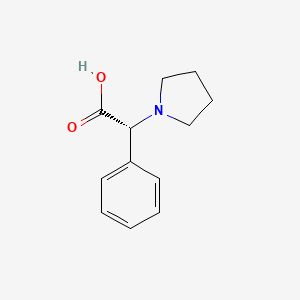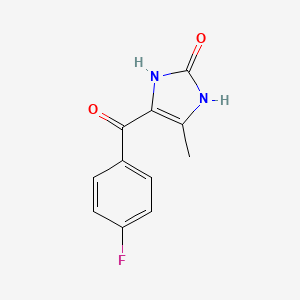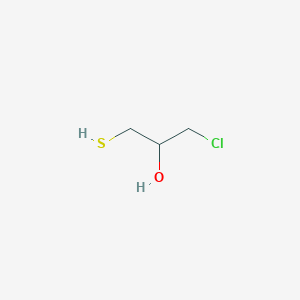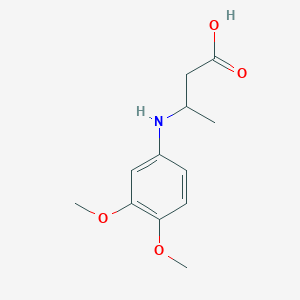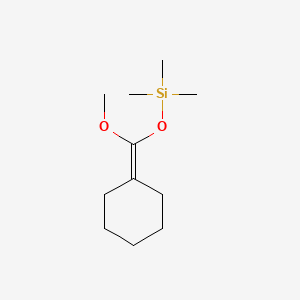
(Cyclohexylidene(methoxy)methoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexylidene(methoxy)methoxy)trimethylsilane is an organic compound with the molecular formula C11H22O2Si. It is a derivative of cyclohexane, where a methoxy group and a trimethylsiloxy group are attached to a methylene bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Cyclohexylidene(methoxy)methoxy)trimethylsilane can be synthesized through a multi-step process involving the reaction of cyclohexanone with methoxy and trimethylsiloxy reagents. One common method involves the use of chlorotrimethylsilane and methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the temperature maintained below 45°C to prevent decomposition .
Industrial Production Methods
Industrial production of methoxy(trimethylsiloxy)methylenecyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to distillation and purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohexylidene(methoxy)methoxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
(Cyclohexylidene(methoxy)methoxy)trimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methoxy(trimethylsiloxy)methylenecyclohexane involves its interaction with molecular targets through its functional groups. The methoxy and trimethylsiloxy groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenecyclohexane: Similar in structure but lacks the methoxy and trimethylsiloxy groups.
Methylcyclohexane: Contains a methyl group instead of the methoxy and trimethylsiloxy groups.
Cyclohexanone: A simpler ketone derivative of cyclohexane.
Uniqueness
(Cyclohexylidene(methoxy)methoxy)trimethylsilane is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H22O2Si |
|---|---|
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
[cyclohexylidene(methoxy)methoxy]-trimethylsilane |
InChI |
InChI=1S/C11H22O2Si/c1-12-11(13-14(2,3)4)10-8-6-5-7-9-10/h5-9H2,1-4H3 |
Clé InChI |
ROBMZRJRPWOBGY-UHFFFAOYSA-N |
SMILES canonique |
COC(=C1CCCCC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


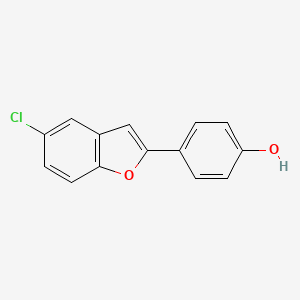
![Acetonitrile, [(1,1-dimethylethyl)(phenylmethyl)amino]-](/img/structure/B8685105.png)
![1-Benzoyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8685113.png)
![6-methyl-n-[(1S)-1-phenylethyl]-2,3,4,9-tetrahydro-1h-carbazol-1-amine](/img/structure/B8685121.png)
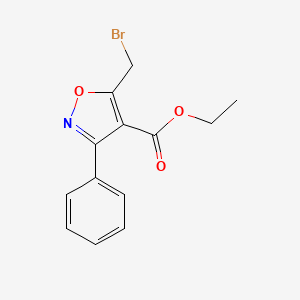
![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester](/img/structure/B8685155.png)
![4-Bromobenzo[d][1,3]oxathiole](/img/structure/B8685156.png)
